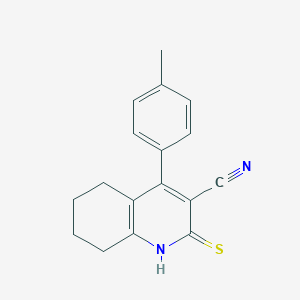![molecular formula C12H14N2O2 B242262 spiro[4,1,3-benzoxadiazepine-2,1'-cyclopentan]-5(1H)-one](/img/structure/B242262.png)
spiro[4,1,3-benzoxadiazepine-2,1'-cyclopentan]-5(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[4,1,3-benzoxadiazepine-2,1'-cyclopentan]-5(1H)-one, also known as spiro-oxadiazepine, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. This compound possesses a unique spirocyclic structure that offers potential for the development of novel drugs with diverse biological activities.
Mechanism of Action
The mechanism of action of spiro[4,1,3-benzoxadiazepine-2,1'-cyclopentan]-5(1H)-onezepine is not fully understood, but it is believed to act on various molecular targets in the body. Studies have shown that spiro[4,1,3-benzoxadiazepine-2,1'-cyclopentan]-5(1H)-onezepine can inhibit the activity of enzymes such as tyrosine kinase and topoisomerase, which are involved in cell proliferation and DNA replication. Additionally, spiro[4,1,3-benzoxadiazepine-2,1'-cyclopentan]-5(1H)-onezepine has been shown to modulate the activity of GABA receptors in the CNS, leading to its potential as a CNS drug.
Biochemical and Physiological Effects:
Spiro-oxadiazepine has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that spiro[4,1,3-benzoxadiazepine-2,1'-cyclopentan]-5(1H)-onezepine can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungi and bacteria, and reduce viral replication. Additionally, spiro[4,1,3-benzoxadiazepine-2,1'-cyclopentan]-5(1H)-onezepine has been shown to have anxiolytic and sedative effects in animal models, suggesting its potential as a CNS drug.
Advantages and Limitations for Lab Experiments
One of the advantages of spiro[4,1,3-benzoxadiazepine-2,1'-cyclopentan]-5(1H)-onezepine is its relative ease of synthesis, which makes it a readily available compound for laboratory experiments. Additionally, spiro[4,1,3-benzoxadiazepine-2,1'-cyclopentan]-5(1H)-onezepine has a unique spirocyclic structure that offers potential for the development of novel drugs with diverse biological activities. However, one limitation of spiro[4,1,3-benzoxadiazepine-2,1'-cyclopentan]-5(1H)-onezepine is its relatively low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for spiro[4,1,3-benzoxadiazepine-2,1'-cyclopentan]-5(1H)-onezepine research. One area of interest is the development of spiro[4,1,3-benzoxadiazepine-2,1'-cyclopentan]-5(1H)-onezepine derivatives with improved solubility and bioavailability. Additionally, spiro[4,1,3-benzoxadiazepine-2,1'-cyclopentan]-5(1H)-onezepine could be further investigated for its potential as a CNS drug, particularly for the treatment of anxiety and insomnia. Finally, spiro[4,1,3-benzoxadiazepine-2,1'-cyclopentan]-5(1H)-onezepine could be explored as a potential anticancer drug in combination with other chemotherapeutic agents.
Conclusion:
In conclusion, spiro[4,1,3-benzoxadiazepine-2,1'-cyclopentan]-5(1H)-onezepine is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its unique spirocyclic structure and diverse biological activities. The synthesis of spiro[4,1,3-benzoxadiazepine-2,1'-cyclopentan]-5(1H)-onezepine is relatively simple, and this compound has been investigated for its potential as a drug candidate in several areas, including antitumor, antifungal, antiviral, and antibacterial therapy, as well as CNS drug development. While there are some limitations to spiro[4,1,3-benzoxadiazepine-2,1'-cyclopentan]-5(1H)-onezepine research, there are also several potential future directions for this compound, making it an exciting area of study in medicinal chemistry.
Synthesis Methods
The synthesis of spiro[4,1,3-benzoxadiazepine-2,1'-cyclopentan]-5(1H)-onezepine involves the reaction of an isocyanate with an ortho-aminoaryl ketone. The reaction proceeds through an intramolecular cyclization to form the spirocyclic structure. Several modifications have been made to this reaction to increase the yield and purity of the product. The synthesis of spiro[4,1,3-benzoxadiazepine-2,1'-cyclopentan]-5(1H)-onezepine is relatively simple and can be achieved with moderate to high yields.
Scientific Research Applications
Spiro-oxadiazepine has been the subject of several scientific studies due to its potential as a drug candidate. This compound has been shown to possess a wide range of biological activities, including antitumor, antifungal, antiviral, and antibacterial properties. Additionally, spiro[4,1,3-benzoxadiazepine-2,1'-cyclopentan]-5(1H)-onezepine has been investigated for its potential as a central nervous system (CNS) drug due to its ability to cross the blood-brain barrier.
properties
Molecular Formula |
C12H14N2O2 |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
spiro[1,3-dihydro-4,1,3-benzoxadiazepine-2,1//'-cyclopentane]-5-one |
InChI |
InChI=1S/C12H14N2O2/c15-11-9-5-1-2-6-10(9)13-12(14-16-11)7-3-4-8-12/h1-2,5-6,13-14H,3-4,7-8H2 |
InChI Key |
LEAZBUWSFFNASW-UHFFFAOYSA-N |
SMILES |
C1CCC2(C1)NC3=CC=CC=C3C(=O)ON2 |
Canonical SMILES |
C1CCC2(C1)NC3=CC=CC=C3C(=O)ON2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-hydroxy-5-oxo-5H-pyrido[3,2-a]phenoxazine-3-carboxylate](/img/structure/B242181.png)
![spiro[4,1,3-benzoxadiazepine-2,1'-cycloheptan]-5(1H)-one](/img/structure/B242184.png)

![Methyl {[5-({[6-methyl-2-(4-morpholinyl)-4-pyrimidinyl]sulfanyl}methyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate](/img/structure/B242223.png)



![7-(2-methoxyphenyl)-14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B242244.png)



![Ethyl 5-{[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]methyl}-1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B242258.png)

